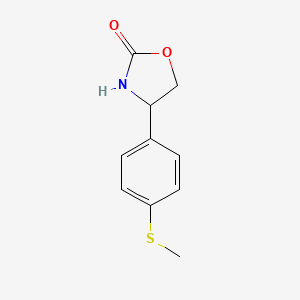
4-(4-(Methylthio)phenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Methylthio)phenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-(methylthio)aniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-(4-(Methylthio)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4-(4-(Methylthio)phenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
作用機序
The mechanism of action of 4-(4-(Methylthio)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against multidrug-resistant Gram-positive bacteria.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with similar antibacterial properties.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.
Cytoxazone: A compound with a similar oxazolidinone ring structure but different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a chiral auxiliary in asymmetric synthesis further highlight its versatility .
特性
分子式 |
C10H11NO2S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
4-(4-methylsulfanylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-14-8-4-2-7(3-5-8)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChIキー |
BDJSJIVXNDTISM-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2COC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


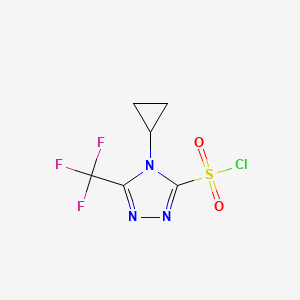

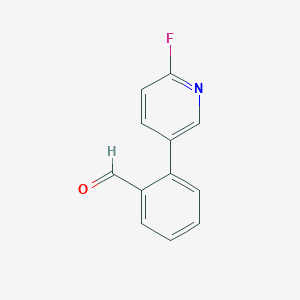
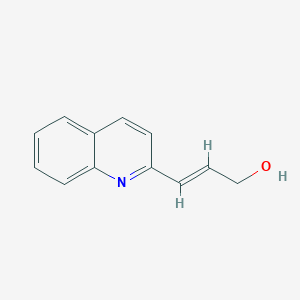
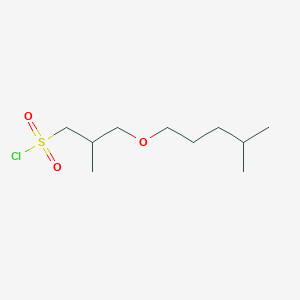
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
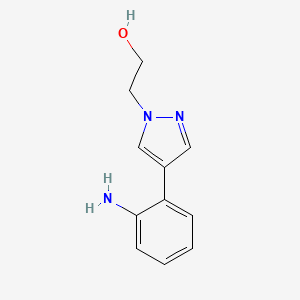
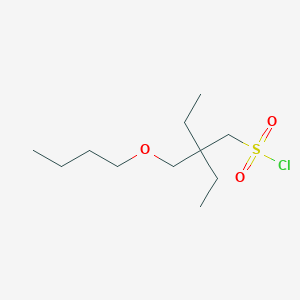
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
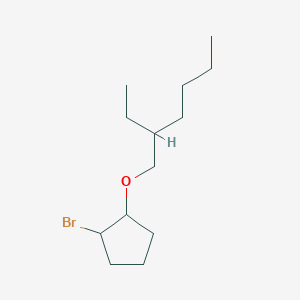
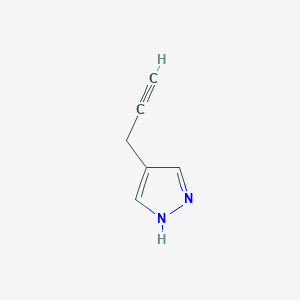
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)

